4-(4-Bromo-3-fluorophenoxy)benzonitrile
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Overview
Description
4-(4-Bromo-3-fluorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrFNO. It is a derivative of benzonitrile, featuring both bromine and fluorine substituents on the phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorophenoxy)benzonitrile typically involves the reaction of 4-bromo-3-fluorophenol with 4-cyanophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-fluorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the bromine atom.
Hydroxylamine Hydrochloride: Employed in the reduction of the nitrile group to amines.
Acids and Bases: Utilized in hydrolysis reactions to convert the nitrile group to carboxylic acids.
Major Products Formed
Substituted Phenoxybenzonitriles: Formed through cross-coupling reactions.
Amines: Resulting from the reduction of the nitrile group.
Carboxylic Acids: Produced via hydrolysis of the nitrile group.
Scientific Research Applications
4-(4-Bromo-3-fluorophenoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets . Additionally, the nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzonitrile: A closely related compound with similar functional groups but lacking the phenoxy moiety.
4-(3-Bromo-4-fluorophenoxy)benzonitrile: An isomer with the bromine and fluorine atoms in different positions.
4-Bromo-2-fluorobenzonitrile: Another isomer with the fluorine atom in the ortho position relative to the nitrile group.
Uniqueness
4-(4-Bromo-3-fluorophenoxy)benzonitrile is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Properties
Molecular Formula |
C13H7BrFNO |
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Molecular Weight |
292.10 g/mol |
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7BrFNO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H |
InChI Key |
TYOKINVWMQHSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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